

The Chemical Biology of Obatoclax: A Pan-Bcl-2 Family Inhibitor

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Compound of Interest

Compound Name: Obatoclax

Cat. No.: B1662425

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Obatoclax, also known as GX15-070, is a synthetic small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of proteins.[1] As a pan-Bcl-2 inhibitor, it targets multiple anti-apoptotic members of this family, including Bcl-2, Bcl-xL, Mcl-1, Bcl-w, A1, and Bcl-b, thereby inducing apoptosis in cancer cells.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and mechanism of action of **Obatoclax**. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of the signaling pathways modulated by this investigational compound.

Chemical Properties and Structure

Obatoclax is an indole bipyrrole derivative with a complex aromatic structure. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Properties of Obatoclax

Property	Value	Reference(s)
IUPAC Name	2-(2-((3,5-Dimethyl-1H-pyrrol-2-yl)methylene)-3-methoxy-2H-pyrrol-5-yl)-1H-indole	[1]
Synonyms	GX15-070, GX015-070	[3]
CAS Number	803712-67-6	[1]
Chemical Formula	C ₂₀ H ₁₉ N ₃ O	[1]
Molar Mass	317.392 g/mol	[1]
SMILES	<chem>Cc1cc(nc1C)C=C2C(=CC(=N2)c3cc4ccccc4n3)OC</chem>	[1]

Table 2: Physicochemical Properties of Obatoclax Mesylate

Property	Value	Reference(s)
CAS Number	803712-79-0	[1]
Chemical Formula	C ₂₁ H ₂₃ N ₃ O ₄ S	
Molar Mass	413.49 g/mol	[4]

Synthesis of Obatoclax

A scalable, three-step synthesis for **Obatoclax** has been developed to support its clinical development. The process begins with commercially available 4-methoxy-3-pyrrolin-2-one and involves a haloformylation reaction, followed by a Suzuki cross-coupling reaction with an indole-2-boronic acid derivative. The synthesis is completed by an acid-mediated condensation with 2,4-dimethyl-1H-pyrrole. This efficient synthesis has enabled the production of kilogram quantities of **Obatoclax** for clinical studies.

Mechanism of Action

Obatoclax functions as a BH3 mimetic, binding to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins.[5][6] This action prevents the sequestration of pro-apoptotic proteins like Bax and Bak, leading to their activation, subsequent mitochondrial outer membrane permeabilization, and the initiation of the intrinsic apoptotic cascade.[6][7]

Binding Affinity for Bcl-2 Family Proteins

Obatoclax exhibits a broad binding profile across the anti-apoptotic Bcl-2 family members. The reported inhibition constants (K_i) are summarized in Table 3.

Table 3: Binding Affinity (K_i) of Obatoclax for Anti-Apoptotic Bcl-2 Family Proteins

Protein	Inhibition Constant (K_i)	Reference(s)
Bcl-2	~1-7 μ M	[2][4]
Bcl-xL	~1-7 μ M	[2][4]
Mcl-1	~1-7 μ M	[2][4]
Bcl-w	~1-7 μ M	[2][4]
A1	~1-7 μ M	[2][4]
Bcl-b	~1-7 μ M	[2][4]

In Vitro Cytotoxicity

Obatoclax has demonstrated cytotoxic activity across a wide range of cancer cell lines. The half-maximal inhibitory concentrations (IC_{50}) for various cancer types are presented in Table 4.

Table 4: IC_{50} Values of Obatoclax in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Incubation Time (h)	Reference(s)
MOLM13	Acute Myeloid Leukemia	0.004–0.16	72	[2] [5]
MV-4-11	Acute Myeloid Leukemia	0.009–0.046	72	[2] [5]
Kasumi 1	Acute Myeloid Leukemia	0.008–0.845	72	[2] [5]
OCI-AML3	Acute Myeloid Leukemia	0.012–0.382	72	[2] [5]
NB-10	Neuroblastoma	< 1	24-48	[3]
SK-N-DZ	Neuroblastoma	< 1	24-48	[3]
IGR-N91	Neuroblastoma	< 0.1	24-48	[3]
IGR-NB8	Neuroblastoma	< 0.1	24-48	[3]
HuCCT-1	Cholangiocarcinoma	~0.027	Not Specified	[8]
KMCH	Cholangiocarcinoma	Not Specified	Not Specified	[8]
BDEneu	Cholangiocarcinoma	~0.2	Not Specified	[8]
15 HMCLs	Multiple Myeloma	0.246 (mean)	Not Specified	[9]

Signaling Pathways Modulated by Obatoclax

Obatoclax exerts its anti-cancer effects by modulating several key signaling pathways, primarily the intrinsic apoptosis pathway. Additionally, it has been shown to influence the WNT/β-catenin and p38 MAPK signaling pathways.

Intrinsic Apoptosis Pathway

Obatoclax directly engages the intrinsic apoptotic pathway by inhibiting the anti-apoptotic Bcl-2 family proteins. This leads to the activation of Bax and Bak, resulting in the release of cytochrome c from the mitochondria and subsequent caspase activation.

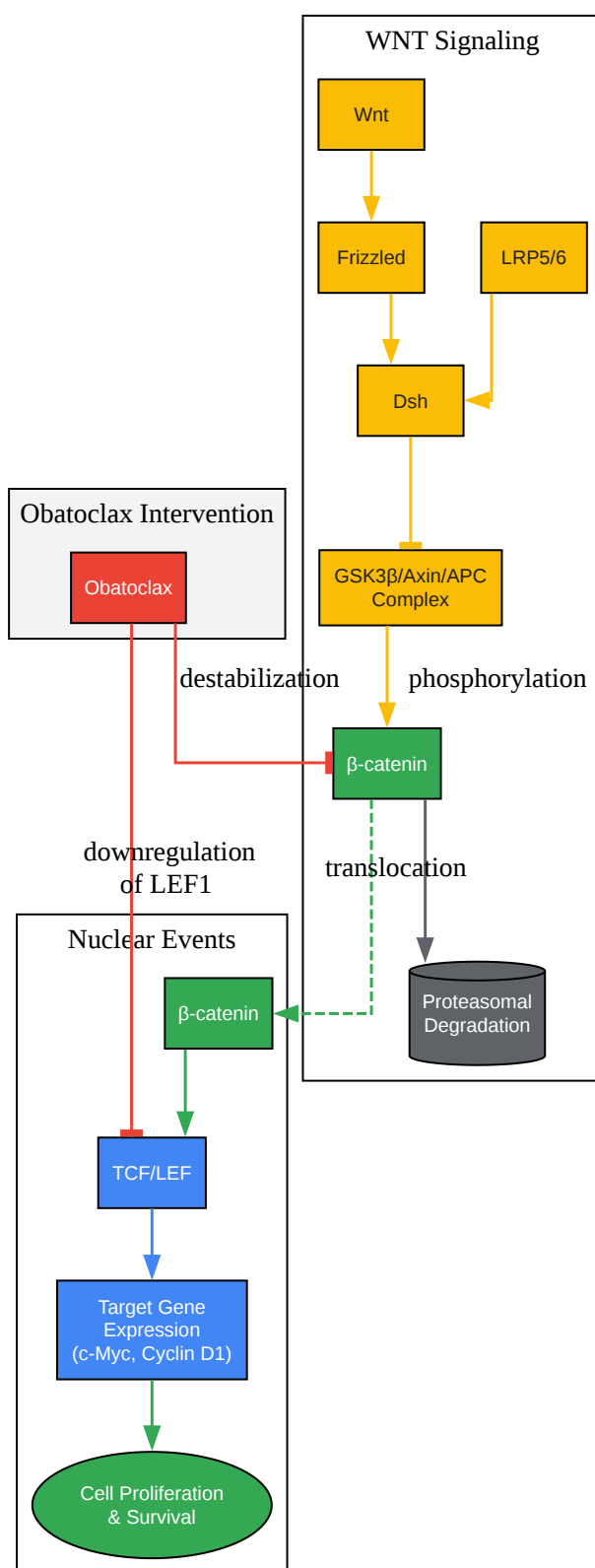


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Caption: **Obatoclax** induces apoptosis via the intrinsic pathway.

WNT/ β -catenin Signaling Pathway

Obatoclax has been shown to suppress the WNT/ β -catenin signaling pathway, which is often hyperactive in cancers like colorectal carcinoma.[1][10] It can achieve this by inducing the destabilization of β -catenin or by downregulating the transcription factor LEF1, depending on the cellular context.[1]

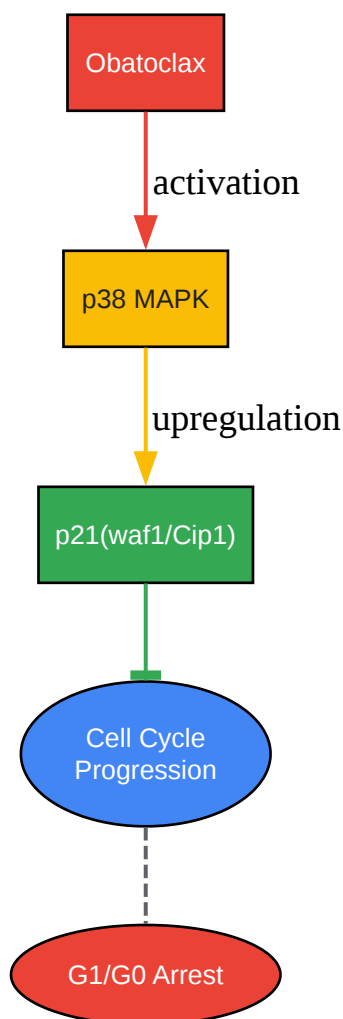


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Caption: **Obatoclox** inhibits the WNT/ β -catenin signaling pathway.

p38 MAPK Signaling Pathway

In some cancer cell types, such as esophageal cancer, **Obatoclax** has been found to induce G1/G0-phase cell cycle arrest through the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, leading to the upregulation of the cell cycle inhibitor p21(waf1/Cip1).



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Caption: **Obatoclax** induces cell cycle arrest via the p38/p21 pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of **Obatoclax**.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of **Obatoclax** on cancer cell lines.^{[2][5]}

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- **Obatoclax** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 0.1 N HCl in isopropanol, or DMSO)
- 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 2×10^4 cells/well in 100 μ L of complete medium.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
- Prepare serial dilutions of **Obatoclax** in complete medium from a stock solution.
- Remove the medium from the wells and add 100 μ L of the **Obatoclax** dilutions (or vehicle control) to the respective wells.
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.
- Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- After incubation, add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.

- Gently mix the contents of the wells to ensure complete solubilization.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol outlines the detection of apoptosis induced by **Obatoclax** using flow cytometry.

Materials:

- Cancer cell lines
- **Obatoclax**
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Phosphate-buffered saline (PBS)
- Flow cytometer

Procedure:

- Seed cells in appropriate culture vessels and treat with desired concentrations of **Obatoclax** or vehicle control for the specified time.
- Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
- Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI to the cell suspension.

- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour.
- Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Bcl-2 Family Protein Binding Assay (Fluorescence Polarization)

This protocol provides a general framework for a competitive fluorescence polarization (FP) assay to measure the binding of **Obatoclax** to Bcl-2 family proteins.

Materials:

- Recombinant Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1)
- Fluorescently labeled BH3 peptide (e.g., FITC-Bad or FITC-Bim)
- **Obatoclax**
- Assay buffer (e.g., phosphate buffer with a non-ionic detergent)
- Black, low-volume 384-well plates
- Fluorescence polarization plate reader

Procedure:

- Prepare a solution of the recombinant Bcl-2 family protein and the fluorescently labeled BH3 peptide in the assay buffer. The concentrations should be optimized to yield a stable and significant polarization signal.
- Prepare serial dilutions of **Obatoclax** in the assay buffer.
- In a 384-well plate, add the protein-peptide mixture to each well.

- Add the **Obatoclax** dilutions or vehicle control to the wells.
- Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
- Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.
- Calculate the inhibition of binding at each **Obatoclax** concentration and determine the K_i value by fitting the data to a competitive binding model.

Conclusion

Obatoclax is a potent, pan-Bcl-2 family inhibitor with a well-defined chemical structure and a scalable synthetic route. Its mechanism of action, centered on the induction of intrinsic apoptosis, is supported by its broad binding affinity for anti-apoptotic Bcl-2 proteins and its demonstrated cytotoxicity in a multitude of cancer cell lines. Furthermore, its ability to modulate other critical signaling pathways, such as WNT/ β -catenin and p38 MAPK, highlights its potential for broader therapeutic applications. The experimental protocols provided herein offer a foundation for further investigation into the biological activities of **Obatoclax** and similar BH3 mimetics. This comprehensive technical guide serves as a valuable resource for researchers and drug development professionals working to advance novel anti-cancer therapies.

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